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Compound of Interest

Compound Name: 4-Ethynyl-1-methyl-1H-pyrazole

Cat. No.: B1453350

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming
the core of numerous approved therapeutics.[1][2] Its metabolic stability and versatile synthetic
handles have made it a cornerstone of drug discovery programs. This guide focuses on a
particularly strategic derivative: 4-Ethynyl-1-methyl-1H-pyrazole. The introduction of an N-
methyl group prevents tautomerization and provides a fixed vector for substituent orientation,
while the C-4 ethynyl group serves as a highly versatile functional handle. This terminal alkyne
is primed for powerful, high-yield coupling reactions, most notably the Copper(l)-Catalyzed
Azide-Alkyne Cycloaddition (CUAAC)—the archetypal "click chemistry" reaction—and the
Sonogashira cross-coupling.[3][4] These characteristics make 4-Ethynyl-1-methyl-1H-
pyrazole an invaluable building block for researchers in drug development, chemical biology,
and materials science, enabling the rapid and efficient construction of complex molecular
architectures.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical reagent.
Below are the key identifiers and properties for 4-Ethynyl-1-methyl-1H-pyrazole.

Compound Properties & Identifiers
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Property Value Source(s)
CAS Number 39806-89-8 [5]
Molecular Formula CeHeN2 [5]
Molecular Weight 106.13 g/mol [5]
Appearance Solid [5]
SMILES Cnlcc(cnl)C#C [6]
InChi Key RACKOVAPLUVOJA- 5]

UHFFFAOYSA-N

Spectroscopic Data Summary

While a comprehensive, peer-reviewed spectral analysis for the final product is not readily
available in published literature, data for its direct trimethylsilyl-protected precursor is
accessible. The expected shifts for the final product are inferred based on standard chemical
principles of TMS deprotection. Researchers should always confirm identity using their own
analytical data, often available upon request from suppliers.[7][8]
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Precursor: 1-Methyl-4-

Product: 4-Ethynyl-1-

Data Type ((trimethylsilyl)ethynyl)-1H = methyl-1H-pyrazole
-pyrazole (Predicted)
The spectrum is expected to
AH NMR spectrum is show the N-methyl singlet
available from chemical (~3.8 ppm), two pyrazole ring
suppliers. Key signals include singlets (~7.5 and 7.7 ppm),
1H NMR the N-methyl singlet, two and the appearance of the
distinct pyrazole ring protons, terminal acetylenic proton as a
and a large singlet (~0.25 singlet (~3.0-3.2 ppm). The
ppm) for the Si(CHs)s group. large TMS singlet at ~0.25
ppm will be absent.
Signals are expected for the N-
_ . methyl carbon (~39 ppm), two
Expected signals include the )
pyrazole methine carbons
N-methyl carbon, two pyrazole
) (C3/C5), one pyrazole
methine carbons, two pyrazole
13C NMR quaternary carbon (C4), and

quaternary carbons, the two
acetylenic carbons, and the

trimethylsilyl carbons.

the two acetylenic carbons.
The key change is the shift of
the acetylenic carbons upon

removal of the silicon atom.

Synthesis and Purification: A Lability-Aware, Three-
Stage Protocol

The synthesis of 4-Ethynyl-1-methyl-1H-pyrazole is most reliably achieved via a three-stage
process that manages the reactivity of the key intermediates. The direct ethynylation of the
pyrazole ring is challenging; therefore, a robust and scalable approach involves the synthesis
of a stable iodinated precursor, followed by a well-established cross-coupling reaction.

Logical Workflow for Synthesis

The chosen synthetic route leverages common, high-yielding transformations familiar to
medicinal chemists. The workflow is designed to first install a stable handle for cross-coupling
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(iodine) and then use that handle to introduce the desired functionality in a protected form,
which is finally revealed in the last step.

Stage 1: Iodination

1-Methylpyrazole

I2, H202, 70°C

Stage 2: Sonogashira Coupling

Grimethylsilylacetylena

PdCIz(PPhs)2,|Cul, Base (e.g., TEA) i

1-Methyl-4-iodopyrazole

[1-Methyl-4-((trimethylsiIyI)ethynyI)-lH-pyrazoIeD

Base (e.g., K2COs) or Fluoride Source (e.g., TBAF)

Stage 3: Desilylation

4-Ethynyl-1-methyl-1H-pyrazole

Click to download full resolution via product page

Caption: Three-stage synthesis workflow for 4-Ethynyl-1-methyl-1H-pyrazole.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Methyl-4-iodopyrazole (Intermediate)

This procedure is adapted from established methods for the direct iodination of electron-rich

heterocycles.[9]
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» Rationale: Direct iodination using iodine and an oxidant like hydrogen peroxide is an effective
method for introducing iodine onto the electron-rich C-4 position of the pyrazole ring. The
reaction is typically performed at a moderately elevated temperature to ensure a reasonable
reaction rate.

e Procedure:

[¢]

To a reaction flask, add 1-methylpyrazole (1.0 eq) and iodine (1.0 eq).
o Stir the mixture and heat to 70°C in a water bath.

o Slowly add a 50 wt% aqueous solution of hydrogen peroxide (1.25 eq) dropwise,
maintaining the reaction temperature at 70°C.

o Monitor the reaction by TLC or LC-MS until the starting material is consumed.

o After completion, cool the mixture and carefully add a 15 wt% aqueous sodium hydroxide
solution to adjust the pH to ~7. This neutralizes the acidic medium and quenches excess
oxidant.

o Cool the neutralized mixture to induce crystallization.

o Collect the resulting pale yellow crystals by vacuum filtration, wash with cold water, and
dry under vacuum to yield 1-methyl-4-iodopyrazole.

Stage 2: Synthesis of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (Protected Intermediate)

This stage employs the Sonogashira cross-coupling reaction, a cornerstone of C(sp?)-C(sp)
bond formation.[4][10]

o Rationale: The palladium catalyst (e.g., PdCI2(PPhs)z2) is the core of the reaction, forming the
new carbon-carbon bond. The copper(l) iodide co-catalyst is crucial for activating the alkyne.
A base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is
required to neutralize the HI generated during the catalytic cycle and to facilitate the
formation of the copper acetylide intermediate. Using a silyl-protected alkyne like
trimethylsilylacetylene prevents undesired side reactions (e.g., Glaser coupling) of the
terminal alkyne.[11]
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e Procedure:

(¢]

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 1-methyl-4-
iodopyrazole (1.0 eq), PdCI2(PPhs)2 (2-5 mol%), and Cul (4-10 mol%).

Add a degassed anhydrous solvent such as THF or DMF, followed by the base (e.g., TEA,
2-3 eq).

Add trimethylsilylacetylene (1.1-1.5 eq) dropwise via syringe.

Stir the reaction at room temperature or heat to 50-70°C, monitoring progress by TLC or
LC-MS.

Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of
celite to remove the catalyst residues.

Wash the filtrate with saturated aqueous NH4Cl and brine. Dry the organic layer over
anhydrous NazSOu4, filter, and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the silylated
pyrazole.

Stage 3: Synthesis of 4-Ethynyl-1-methyl-1H-pyrazole (Final Product)

The final step is the removal of the trimethylsilyl (TMS) protecting group.

o Rationale: The silicon-carbon bond of the TMS group is labile under basic or fluoride-

mediated conditions. A mild base like potassium carbonate in methanol is often sufficient and

cost-effective. Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) offers

a very rapid and clean deprotection.

e Procedure (Base-mediated):

o

o

[e]

Dissolve the TMS-protected pyrazole (1.0 eq) in methanol.
Add potassium carbonate (K2COs, 1.5-2.0 eq) and stir the mixture at room temperature.

Monitor the reaction by TLC until the starting material is fully consumed.
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o Remove the methanol under reduced pressure.

o Add water to the residue and extract the product with an organic solvent (e.g., ethyl
acetate or dichloromethane).

o Combine the organic layers, dry over anhydrous NazSOa, filter, and concentrate to yield
the final product, 4-Ethynyl-1-methyl-1H-pyrazole.

Applications in Research and Drug Development

The primary value of 4-Ethynyl-1-methyl-1H-pyrazole is its function as a versatile building
block, particularly for introducing the pyrazole moiety into larger molecules using high-efficiency
coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)

The terminal alkyne is an ideal partner for the Cu(l)-catalyzed reaction with an organic azide to
form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is the gold standard of "click
chemistry” due to its high yields, stereospecificity, tolerance of a wide range of functional
groups, and simple reaction conditions (often performed in aqueous solvent mixtures).[3][12]
This allows researchers to readily link the pyrazole core to biomolecules, polymers, fluorescent
dyes, or other drug fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

3. researchgate.net [researchgate.net]

4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

5. 4-Ethynyl-1-methyl-1H-pyrazole 39806-89-8 [sigmaaldrich.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1453350?utm_src=pdf-body
https://www.benchchem.com/product/b1453350?utm_src=pdf-body
https://www.researchgate.net/publication/243976490_13_C_NMR_spectra_of_4-hydroxymethylpyrazoles_and_their_chemical_behavior_at_heating
https://repositorio.uchile.cl/bitstream/handle/2250/120417/DaSilva_JA.pdf?sequence=1
https://www.benchchem.com/product/b1453350?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/ra/c4/c4ra08727e/c4ra08727e1.pdf
https://www.chemicalbook.com/SpectrumEN_288-13-1_1HNMR.htm
https://www.researchgate.net/publication/243976490_13_C_NMR_spectra_of_4-hydroxymethylpyrazoles_and_their_chemical_behavior_at_heating
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.sigmaaldrich.com/US/en/product/aldrich/797138
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 6. Synthonix, Inc > Alkynes > 39806-89-8 | 4-ethynyl-1-methyl-1H-pyrazole [synthonix.com]
e 7.39806-89-8 | 4-Ethynyl-1-methyl-1H-pyrazole - Alachem Co., Ltd. [alachem.co.jp]

e 8. 39806-89-8 | 4-Ethynyl-1-methyl-1H-pyrazole | Alkynyls | Ambeed.com [ambeed.com]

e 9.rsc.org [rsc.org]

e 10. benchchem.com [benchchem.com]

e 11. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

e 12. repositorio.uchile.cl [repositorio.uchile.cl]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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